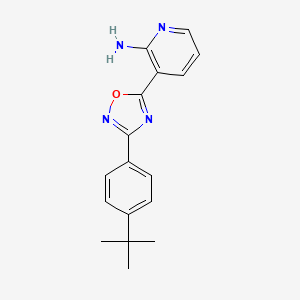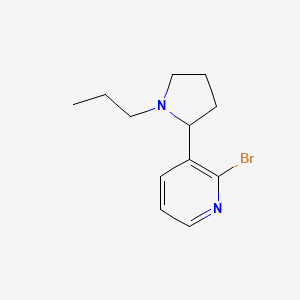
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol is a chemical compound that features a unique combination of a cyclopropyl group, a triazole ring, and an ethoxyphenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbinol.
Attachment of the Ethoxyphenol Moiety: The ethoxyphenol group can be attached through an etherification reaction, where an ethoxy group is introduced to a phenol derivative using reagents like ethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The triazole ring can be reduced under specific conditions, such as using hydrogen gas in the presence of a metal catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound may be used in the development of pesticides or herbicides due to its potential biological activity.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
作用機序
The mechanism of action of 4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring and phenol group are often involved in hydrogen bonding or other interactions with the target molecules, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline: Similar structure but with an aniline group instead of an ethoxyphenol moiety.
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)phenol: Similar structure but without the ethoxy group.
Uniqueness
4-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-2-ethoxyphenol is unique due to the presence of both the ethoxy group and the phenol moiety, which can impart distinct chemical and biological properties
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-2-ethoxyphenol |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-11-7-9(5-6-10(11)17)13-14-12(15-16-13)8-3-4-8/h5-8,17H,2-4H2,1H3,(H,14,15,16) |
InChIキー |
JHFZRRJEULQFIN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2=NNC(=N2)C3CC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11798456.png)











